3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups, an ethylphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethylpyrimidine-2-thiol with 4-ethylbenzaldehyde under basic conditions to form an intermediate. This intermediate is then cyclized with an appropriate reagent, such as an isocyanate, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-methylphenyl)-1,3-oxazol-2-imine
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-chlorophenyl)-1,3-oxazol-2-imine
- 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-fluorophenyl)-1,3-oxazol-2-imine
Uniqueness
Compared to similar compounds, 3-(4,6-Dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine is unique due to the presence of the ethyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a compound of particular interest in various research fields.
Properties
Molecular Formula |
C17H18N4O |
---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-(4,6-dimethylpyrimidin-2-yl)-5-(4-ethylphenyl)-1,3-oxazol-2-imine |
InChI |
InChI=1S/C17H18N4O/c1-4-13-5-7-14(8-6-13)15-10-21(16(18)22-15)17-19-11(2)9-12(3)20-17/h5-10,18H,4H2,1-3H3 |
InChI Key |
ZWVYNBTVADDVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CN(C(=N)O2)C3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.